2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
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Overview
Description
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies and Crystal Structures
Unnatural cyclic α-amino acids, including derivatives of 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one, have significant roles in the search for biologically active compounds and macromolecules. A study by Żesławska et al. (2017) explored the crystal structures of two enantiomers of such compounds. This research is pivotal in understanding the molecular conformation and potential biological applications of these compounds.
Synthesis Methods
Innovative methods for synthesizing derivatives of this compound are also a key area of research. Shklyaev et al. (2011) described a process for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, highlighting the importance of these compounds in pharmaceutical research.
Electrophilic Amination Studies
Electrophilic amination of C-H-acidic compounds using derivatives similar to this compound has been studied. Andreae et al. (1992) investigated the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids, contributing to the understanding of potential synthetic applications.
Gabapentin-based Synthesis
Research by Amirani Poor et al. (2018) explored the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl) propanamides, providing insights into the synthetic versatility of these compounds and their potential biological activities.
Novel Oxazoline Alkaloids
Xiao et al. (2016) isolated novel oxazoline alkaloids, including derivatives similar to this compound, from Gymnotheca chinensis. Their study, available here, contributes to the understanding of natural sources and potential applications of these compounds in medicinal chemistry.
Properties
IUPAC Name |
2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-15-9-2-5-16-11(6-9)3-4-13(8-11)10(14)7-12/h9H,2-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOUQTVFRVDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.